![molecular formula C18H21FN2O2 B5762957 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol](/img/structure/B5762957.png)
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol
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Overview
Description
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxyphenol moiety, which contribute to its distinctive chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol typically involves the reaction of 2-fluorophenylpiperazine with a suitable methoxyphenol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methoxyphenol, followed by nucleophilic substitution with the piperazine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Solvent recovery and recycling, as well as purification techniques such as crystallization or chromatography, are integral to the industrial process to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the aromatic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors, due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for certain receptors or as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Molecular docking studies and biochemical assays are often used to elucidate these interactions and understand the pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine moiety, known for its inhibitory effects on nucleoside transporters.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound, used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol stands out due to its specific combination of a piperazine ring with a fluorophenyl and methoxyphenol moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-23-15-7-6-14(18(22)12-15)13-20-8-10-21(11-9-20)17-5-3-2-4-16(17)19/h2-7,12,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIGKBYUKUWAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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